molecular formula C10H7NO3 B171440 4-Oxo-4H-quinolizine-1-carboxylic acid CAS No. 15889-88-0

4-Oxo-4H-quinolizine-1-carboxylic acid

Cat. No. B171440
CAS RN: 15889-88-0
M. Wt: 189.17 g/mol
InChI Key: CJMRUZLKISYQCE-UHFFFAOYSA-N
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Description

4-Oxo-4H-quinolizine-1-carboxylic acid, also known as quinolizine-1-carboxylic acid, is a heterocyclic compound that has gained significant attention from the scientific community due to its potential applications in the fields of pharmaceuticals and materials science. This compound has a unique structure that makes it an attractive target for synthesis and study.

Mechanism Of Action

The mechanism of action of 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes, such as DNA topoisomerases and histone deacetylases. In addition, 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

Biochemical And Physiological Effects

Quinolizine-1-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits antibacterial, antifungal, and antitumor activities. In addition, 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid has been found to inhibit the activity of certain enzymes, making it a potential target for drug discovery.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid is its unique structure, which makes it an attractive target for synthesis and study. In addition, this compound exhibits a range of biological activities, making it a potential lead compound for drug discovery.
However, there are also limitations associated with the use of 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid in lab experiments. For example, this compound is relatively unstable and can decompose under certain conditions. In addition, the synthesis of 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid can be challenging, requiring specialized equipment and expertise.

Future Directions

There are many future directions for research on 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid. One area of focus is the development of new synthetic methods for the production of this compound. In addition, there is a need for further studies to elucidate the mechanism of action of 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid and its potential applications in the fields of pharmaceuticals and materials science.
Another area of interest is the development of new derivatives of 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid with enhanced biological activity. By modifying the structure of this compound, it may be possible to develop new drugs with improved efficacy and reduced side effects.
Conclusion
In conclusion, 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid is a heterocyclic compound with a unique structure that has gained significant attention from the scientific community. This compound has potential applications in the fields of pharmaceuticals and materials science, and its synthesis and biological activity have been extensively studied. Further research is needed to fully understand the mechanism of action of 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid and its potential as a lead compound for drug discovery.

Synthesis Methods

The synthesis of 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid can be achieved through various methods, including the reaction of 2-aminobenzamide with α-bromomethylacrylate, the reaction of 2-aminobenzamide with methyl acrylate, and the reaction of 2-aminobenzamide with ethyl acrylate. The most commonly used method is the reaction of 2-aminobenzamide with α-bromomethylacrylate, which yields 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid in high yields and purity.

Scientific Research Applications

Quinolizine-1-carboxylic acid has been extensively studied for its potential applications in the fields of pharmaceuticals and materials science. In the pharmaceutical industry, 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid has been shown to exhibit antibacterial, antifungal, and antitumor activities. In addition, this compound has been found to inhibit the activity of certain enzymes, making it a potential target for drug discovery.
In the field of materials science, 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid has been used as a building block for the synthesis of various organic materials, including polymers, liquid crystals, and dyes. The unique structure of 4-Oxo-4H-quinolizine-1-carboxylic acid1-carboxylic acid makes it an attractive target for the development of new materials with unique properties.

properties

CAS RN

15889-88-0

Product Name

4-Oxo-4H-quinolizine-1-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-oxoquinolizine-1-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-5-4-7(10(13)14)8-3-1-2-6-11(8)9/h1-6H,(H,13,14)

InChI Key

CJMRUZLKISYQCE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=O)N2C=C1)C(=O)O

Canonical SMILES

C1=CC2=C(C=CC(=O)N2C=C1)C(=O)O

synonyms

4-Oxo-4H-quinolizine-1-carboxylic acid

Origin of Product

United States

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